

Anileridine Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Anileridine hydrochloride*

Cat. No.: *B1615925*

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Introduction

Anileridine, a synthetic opioid analgesic, was first synthesized in the 1950s. As a member of the piperidine class of opioids, it shares structural similarities with meperidine but exhibits greater analgesic potency. This technical guide provides a comprehensive overview of **anileridine hydrochloride**, focusing on its chemical identity, mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. While anileridine is no longer in widespread clinical use, its study provides valuable insights into opioid pharmacology and receptor interaction.

Chemical Identifiers and Physical Properties

Anileridine hydrochloride is the salt form of anileridine. It is important to distinguish between the parent compound and its various salt forms, as this can affect physical properties and CAS registration numbers.

| Identifier | Anileridine (Parent) | Anileridine Dihydrochloride |
|-------------------|---|--|
| CAS Number | 144-14-9[1][2] | 126-12-5[1][2] |
| IUPAC Name | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate[1] | ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1] |
| Molecular Formula | C ₂₂ H ₂₈ N ₂ O ₂ [1] | C ₂₂ H ₃₀ Cl ₂ N ₂ O ₂ [1] |
| Molecular Weight | 352.47 g/mol [2] | 425.39 g/mol [1] |
| SMILES | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3[1] | CCOC(=O)C1(CCN(CC1)CCC2=CC=C(C=C2)N)C3=CC=CC=C3.Cl.Cl[1] |
| InChI Key | LYKQLAWMNBNF NJT-UHFFFAOYSA-N[1] | ZYTHLJLPPSSDIP-UHFFFAOYSA-N[1] |
| Appearance | White crystalline powder[1] | White crystalline powder |
| Melting Point | 83°C[2] | 275-277°C[1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and chloroform.[2] | Freely soluble in water. Practically insoluble in ether and chloroform.[1] |
| logP | 3.7[1] | Not available |

Mechanism of Action and Signaling Pathway

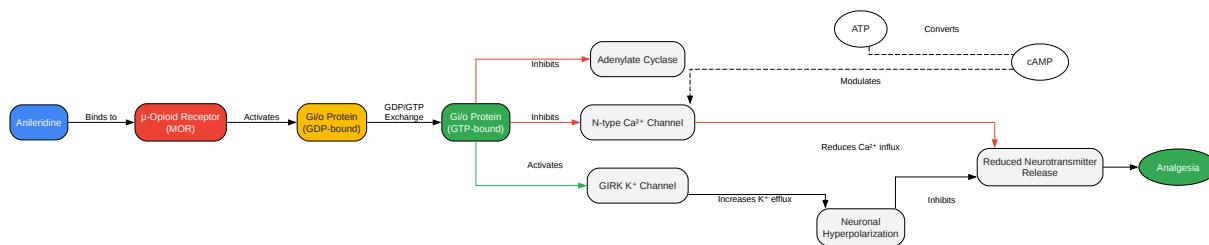
Anileridine is a potent agonist primarily at the μ -opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[3][4][5] Its analgesic and other opioid-like effects are mediated through its action on the central nervous system.[3][4]

The binding of anileridine to the μ -opioid receptor initiates a cascade of intracellular events:

- G-Protein Activation: The μ -opioid receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate

(GTP) on the α -subunit of the G-protein.[3][4][5]

- Inhibition of Adenylate Cyclase: The activated $\text{G}\alpha_i$ subunit dissociates from the $\beta\gamma$ subunits and inhibits the enzyme adenylate cyclase.[3][4]
- Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4]
- Modulation of Ion Channels: The reduction in cAMP and the direct action of G-protein subunits lead to the closing of N-type voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
- Neuronal Hyperpolarization: The efflux of potassium ions results in hyperpolarization of the neuronal membrane, making it less excitable and reducing the likelihood of neurotransmitter release.[3]
- Reduced Neurotransmitter Release: The overall effect is a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, and glutamate, leading to analgesia.[3][4]



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Anileridine's μ -opioid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols specific to anileridine are not extensively available in recent literature. However, the following sections outline the general methodologies for key assays used to characterize opioid receptor ligands. These can be adapted for the study of anileridine.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

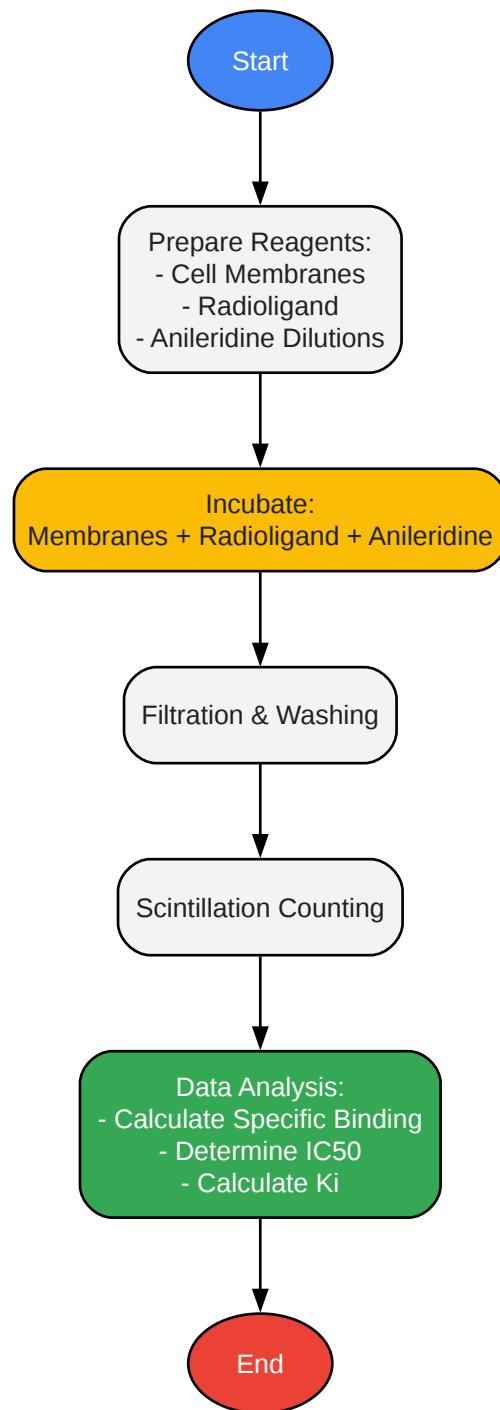
Objective: To determine the inhibitory constant (K_i) of anileridine for the μ , δ , and κ opioid receptors.

Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue).
- Radioligand specific for the receptor subtype (e.g., [3 H]DAMGO for μ , [3 H]DPDPE for δ , [3 H]U-69593 for κ).
- **Anileridine hydrochloride** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **anileridine hydrochloride** in assay buffer.
- In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of anileridine or vehicle.
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data are plotted as the percentage of specific binding versus the logarithm of the anileridine concentration.
- The IC50 value (the concentration of anileridine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

GTPyS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of anileridine in stimulating G-protein activation at the μ -opioid receptor.

Materials:

- Cell membranes expressing the μ -opioid receptor.
- [³⁵S]GTPyS (a non-hydrolyzable GTP analog).
- GDP (to enhance agonist-stimulated binding).
- **Anileridine hydrochloride** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Non-labeled GTPyS (for non-specific binding).
- Other materials as in the radioligand binding assay.

Procedure:

- Prepare serial dilutions of **anileridine hydrochloride** in assay buffer.
- In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of anileridine or vehicle.
- Initiate the reaction by adding [³⁵S]GTPyS.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration.
- Wash the filters with ice-cold wash buffer.
- Quantify the bound [³⁵S]GTPyS by scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS.

- Data are plotted as the amount of [³⁵S]GTPyS bound versus the logarithm of the anileridine concentration.
- The EC50 (the concentration of anileridine that produces 50% of the maximal response) and Emax (the maximal effect) are determined by non-linear regression analysis of the dose-response curve.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylate cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of anileridine in inhibiting forskolin-stimulated cAMP production in whole cells.

Materials:

- Whole cells expressing the μ -opioid receptor.
- Forskolin (an adenylate cyclase activator).
- **Anileridine hydrochloride** stock solution.
- Cell culture medium.
- cAMP assay kit (e.g., HTRF, ELISA, or other formats).
- 384-well plates.
- Plate reader compatible with the chosen assay kit.

Procedure:

- Seed the cells in a 384-well plate and culture overnight.
- Prepare serial dilutions of **anileridine hydrochloride** in assay buffer.
- Pre-treat the cells with varying concentrations of anileridine for a short period.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the anileridine concentration.
- The EC50 and Emax for the inhibition of cAMP production are determined by non-linear regression analysis.

Quantitative Data Summary

Specific quantitative data for anileridine's binding affinity (Ki) and functional potency (EC50, Emax) at different opioid receptor subtypes are not consistently reported in recent, readily accessible scientific literature. This is likely due to the compound being discontinued for clinical use. One older study using a radioimmunoassay, which is a different methodology from receptor binding assays, reported that 0.2 picomoles of anileridine were required for 50% inhibition in their assay system.^[1] However, this value cannot be directly translated to a Ki value for a specific opioid receptor subtype. For a comprehensive understanding, researchers would need to perform the above-mentioned assays to generate these data.

Conclusion

Anileridine hydrochloride is a potent μ -opioid receptor agonist with a well-understood mechanism of action involving the inhibition of the cAMP signaling pathway and modulation of ion channel activity. While specific quantitative pharmacological data is sparse in contemporary literature, the experimental protocols outlined in this guide provide a framework for researchers to characterize the binding and functional properties of anileridine and related compounds. Such studies can continue to contribute to our understanding of opioid pharmacology and the development of novel analgesics.

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